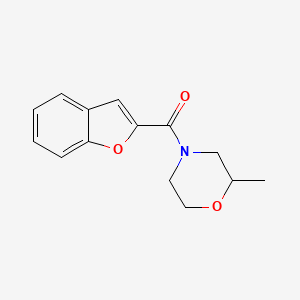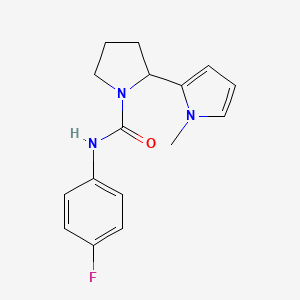![molecular formula C18H14N2O6 B7462237 N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B7462237.png)
N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide, also known as MNF, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNF belongs to the furan series of compounds and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. This compound has been found to inhibit the activity of enzymes that are involved in the synthesis of DNA and RNA. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of microorganisms and cancer cells. This compound has also been found to reduce inflammation in animal models. It has been found to modulate the activity of various enzymes and proteins involved in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide in lab experiments include its well-established synthesis method, its wide range of biochemical and physiological effects, and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could focus on the potential use of this compound in the treatment of various diseases, such as cancer and infectious diseases. Future research could also focus on the development of new derivatives of this compound with improved pharmacological properties. Overall, this compound has great potential for use in scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide involves the reaction of 2-methoxyphenol and 4-bromoanisole to form 4-(2-methoxyphenoxy)phenol. This compound is then reacted with 5-nitrofuran-2-carboxylic acid in the presence of a coupling agent to form this compound. The synthesis method of this compound has been well established and has been used in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide has been extensively studied for its potential use in scientific research. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. This compound has been tested against a wide range of microorganisms and has been found to be effective against gram-positive and gram-negative bacteria. It has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-24-14-4-2-3-5-15(14)25-13-8-6-12(7-9-13)19-18(21)16-10-11-17(26-16)20(22)23/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGRAVHZICZGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7462181.png)
![1-Benzyl-4-[[5-(3-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462192.png)

![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)

![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2,5-difluorobenzamide](/img/structure/B7462223.png)

![N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7462245.png)
![N-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B7462250.png)
![N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462251.png)
